Carbamic acid, (1-methylene-2-oxopropyl)-, 1,1-dimethylethyl ester (9CI)
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Overview
Description
Carbamic acid, (1-methylene-2-oxopropyl)-, 1,1-dimethylethyl ester (9CI) is a chemical compound with the molecular formula C9H15NO3. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a carbamate group attached to a methylene-2-oxopropyl moiety and a tert-butyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (1-methylene-2-oxopropyl)-, 1,1-dimethylethyl ester typically involves the reaction of tert-butyl carbamate with an appropriate aldehyde or ketone under acidic or basic conditions. One common method includes the use of tert-butyl carbamate and acrolein in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions, leading to the formation of the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants. The use of high-purity starting materials and catalysts is crucial to achieving high yields and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (1-methylene-2-oxopropyl)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in the formation of carbamates or thiocarbamates.
Scientific Research Applications
Carbamic acid, (1-methylene-2-oxopropyl)-, 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including as a prodrug.
Industry: Utilized in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of carbamic acid, (1-methylene-2-oxopropyl)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carbamate, which can then interact with enzymes or receptors. This interaction can modulate biological pathways, leading to various effects depending on the target.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, (1-methylene-2-oxopropyl)-, methyl ester
- Carbamic acid, (1-methylene-2-oxopropyl)-, ethyl ester
- Carbamic acid, (1-methylene-2-oxopropyl)-, propyl ester
Uniqueness
Carbamic acid, (1-methylene-2-oxopropyl)-, 1,1-dimethylethyl ester is unique due to its tert-butyl ester group, which provides steric hindrance and affects its reactivity and stability. This makes it distinct from other similar compounds, which may have different ester groups and, consequently, different chemical and biological properties.
This detailed overview provides a comprehensive understanding of carbamic acid, (1-methylene-2-oxopropyl)-, 1,1-dimethylethyl ester, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
tert-butyl N-(3-oxobut-1-en-2-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-6(7(2)11)10-8(12)13-9(3,4)5/h1H2,2-5H3,(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLRBYGRENZZEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=C)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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